molecular formula C11H12F2O3 B8359929 7,8-Difluoro-6-methoxymethoxychroman

7,8-Difluoro-6-methoxymethoxychroman

Cat. No.: B8359929
M. Wt: 230.21 g/mol
InChI Key: CPXXUQZUJDJWML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Difluoro-6-methoxymethoxychroman is a useful research compound. Its molecular formula is C11H12F2O3 and its molecular weight is 230.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12F2O3

Molecular Weight

230.21 g/mol

IUPAC Name

7,8-difluoro-6-(methoxymethoxy)-3,4-dihydro-2H-chromene

InChI

InChI=1S/C11H12F2O3/c1-14-6-16-8-5-7-3-2-4-15-11(7)10(13)9(8)12/h5H,2-4,6H2,1H3

InChI Key

CPXXUQZUJDJWML-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C(=C2C(=C1)CCCO2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

15.0 g (80.6 mmol) of 7,8-difluorochroman-6-ol are dissolved in 135 ml of dichloromethane, and 16.5 ml (94.2 mmol) of N-ethyldiisopropylamine are added with ice-cooling. After 5 min, 7.34 ml (97.0 mmol) of chloromethyl methyl ether are metered in the temperature range from 15 to 30° C. After 18 h at 20° C., 50 ml of triethylamine are added, and the batch is stirred again for 18 h. Water is added to the reaction mixture, and the organic phase is separated off. The aqueous phase is extracted with dichloromethane, and the combined organic phases are washed successively with water and sat. sodium chloride soln. The solution is dried using sodium sulfate and concentrated to dryness. The crude product is purified by column chromatography (SiO2, n-heptane:MTBE=2:1), giving 7,8-difluoro-6-methoxymethoxychroman as a yellowish solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step Two
Quantity
7.34 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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